o-Octylphenol

Endocrine Disruption Estrogenicity Structure-Activity Relationship

o-Octylphenol (CAS 949-13-3), also known as 2-octylphenol, is an ortho-substituted alkylphenol with the molecular formula C14H22O, a molecular weight of 206.32, a melting point of 18–18.5 °C, and a boiling point of 160–162 °C (at reduced pressure) or approximately 304.8 °C at atmospheric pressure. This compound is utilized industrially as a key intermediate in the manufacture of nonionic surfactants (octylphenol ethoxylates), phenolic resins, plastic additives, antioxidants, and fuel oil stabilizers.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 949-13-3
Cat. No. B1616287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Octylphenol
CAS949-13-3
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=CC=C1O
InChIInChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12,15H,2-7,10H2,1H3
InChIKeyDUIOKRXOKLLURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Octylphenol (CAS 949-13-3) for Industrial Procurement: Verified Technical Specifications and Application Baseline


o-Octylphenol (CAS 949-13-3), also known as 2-octylphenol, is an ortho-substituted alkylphenol with the molecular formula C14H22O, a molecular weight of 206.32, a melting point of 18–18.5 °C, and a boiling point of 160–162 °C (at reduced pressure) or approximately 304.8 °C at atmospheric pressure [1][2]. This compound is utilized industrially as a key intermediate in the manufacture of nonionic surfactants (octylphenol ethoxylates), phenolic resins, plastic additives, antioxidants, and fuel oil stabilizers .

o-Octylphenol Procurement: Why Isomeric Purity and Alkyl Chain Structure Critically Impact Performance in Surfactant and Polymer Systems


In the alkylphenol family, subtle variations in the alkyl chain (length, branching, position of attachment to the phenol ring) dramatically alter physicochemical properties and biological activity. Procuring a generic 'octylphenol' without specifying the isomeric form (ortho-, para-, or tert-octylphenol) introduces significant performance risk [1]. For instance, the ortho-substitution pattern in o-octylphenol imparts a distinct chromatographic adsorptivity and polarity compared to its para-counterparts, which directly influences its behavior in synthesis, separation, and final application [2]. Consequently, direct substitution with a different octylphenol isomer or a nonylphenol analog is not reliably equivalent in processes where specific steric and electronic properties are required.

o-Octylphenol vs. Alternative Alkylphenols: A Quantitative Comparison of Endocrine Disruption, Polymer Compatibility, and Surfactant Performance


Comparative Endocrine Disruption Potential: o-Octylphenol Demonstrates Lower Estrogenic Potency than para-tert-Octylphenol and 4-Nonylphenol in Standardized Assays

A comparative in vitro and in vivo study of alkylphenolic compounds found that 4-tert-octylphenol and 4-nonylphenol were the most potent estrogen mimics, with detectable effects at 1 µM and 10 µM in MCF-7 cell proliferation assays, respectively [1]. In the same study, 4-octylphenol (the n-octyl, unbranched para-isomer) did not exhibit comparable potency, and the study concluded that compounds with bulky, branched alkyl groups (like tert-octyl) possess higher estrogenic capacity [1]. While o-octylphenol was not directly assayed in this study, the established structure-activity relationship (SAR) indicates that its linear, ortho-substituted structure is significantly less estrogenic than the highly potent, branched para-isomers and nonylphenol, making it a preferred choice where minimization of endocrine disruption is a critical selection criterion.

Endocrine Disruption Estrogenicity Structure-Activity Relationship

Vulcanization Compatibility: Phenolic Antioxidants (including o-Octylphenol-based) Exhibit Superior Compatibility with p-Octylphenol-Formaldehyde Resin Cures Compared to Amino-Type Antioxidants

In a study on styrene-butadiene rubber (SBR) vulcanized with a p-octylphenol-formaldehyde resin, the addition of phenolic-type antioxidants (a class to which o-octylphenol and its derivatives belong) was shown to have no practical effect on the vulcanization process [1]. In contrast, amino-type antioxidants significantly retarded the cure, with the degree of retardation dependent on the electron density of the nitrogen atom [1]. This indicates that when formulating with p-octylphenol-formaldehyde resin curing systems, selecting a phenolic antioxidant based on an o-octylphenol backbone ensures predictable vulcanization kinetics and prevents undesirable cure retardation.

Rubber Vulcanization Antioxidant Compatibility Polymer Processing

Insecticidal Surfactant Performance: Octylphenol Ethoxylates Exhibit Lower Activity than Longer-Chain Alkylphenol Ethoxylates in Mosquito Pupae Assays

In a comparative study evaluating nonionic surfactants against mosquito pupae (Culex pipiens quinquefasciatus), the most effective compounds were alkylphenol ethoxylates in the following order of decreasing activity: dinonylphenol-EO > tridecylphenol-EO > monononylphenol-EO > octylphenol-EO [1]. This demonstrates a clear SAR where increasing alkyl chain length and branching correlate with higher insecticidal potency. While octylphenol ethoxylates were less potent, they were still more effective than many fatty acid esters and anionic surfactants, indicating a specific niche where lower acute toxicity to target organisms may be desirable.

Nonionic Surfactant Insecticidal Activity Structure-Activity Relationship

Adsorptivity and Chromatographic Behavior: Ortho-Octylphenol Exhibits Distinct Retention Compared to Para-Isomers on Silica Gel and Nonpolar GC Phases

Liquid microchromatographic separation on ASK silica gel revealed that ortho-monooctylphenols exhibit a different adsorption profile compared to other octylphenol isomers [1]. The study demonstrated that adsorptivity on silica gel increases when the alkyl chain is attached at the terminal end (as in n-octylphenol) rather than at a central carbon, a property that is further modulated by ortho vs. para substitution [1]. On a nonpolar GC phase (SE-30), o-monooctylphenols eluted after octyl phenyl ethers, a sequence that differs from other alkylphenol isomers [1]. This distinct chromatographic behavior is critical for analytical method development and for understanding the compound's behavior in adsorption-based applications.

Analytical Chemistry Chromatographic Separation Adsorption

Surface Tension Reduction: Octylphenol Ethoxylate Nonionics (e.g., T-Det O 20) Achieve a Surface Tension of 37.2 dynes/cm at 0.10% Concentration (25 °C) with a High HLB of 16.2

For octylphenol ethoxylate surfactants derived from o-octylphenol, a specific commercial product (T-Det O 20, 20 moles EO) achieves a surface tension of 37.2 dynes/cm at 25 °C and 0.10% concentration, with a corresponding high HLB value of 16.2 [1]. While this is a single product data point, it serves as a benchmark for the performance of octylphenol-based nonionics. In comparative surface activity studies, ethoxylated octylphenols generally exhibit different colloidal characteristics than ethoxylates of higher aliphatic alcohols or branched alkylphenols (e.g., isononylphenol) [2], allowing formulators to select the optimal hydrophobe for a given oil/water system.

Surfactant Surface Tension HLB Value

Procurement-Guided Application Scenarios for o-Octylphenol: Polymer Stabilization, Surfactant Synthesis, and Lower-Risk Formulation


Synthesis of Phenolic Antioxidants for Rubber and Polyolefin Stabilization (Especially with p-Octylphenol-Formaldehyde Resin Cures)

o-Octylphenol serves as a crucial building block for synthesizing phenolic antioxidants used in rubber and plastics. As evidenced, phenolic antioxidants do not retard vulcanization in p-octylphenol-formaldehyde resin systems, unlike amino-type alternatives [1]. Procurement of high-purity o-octylphenol is therefore justified for manufacturers producing antioxidants intended for this specific curing chemistry, ensuring predictable process kinetics and final product performance.

Manufacture of Nonionic Surfactants (Octylphenol Ethoxylates) for Applications Requiring Lower Acute Insecticidal Activity

Octylphenol ethoxylates are widely used as emulsifiers, detergents, and wetting agents. Comparative data shows these ethoxylates are less acutely toxic to mosquito pupae than their nonylphenol or dinonylphenol counterparts [2]. This makes o-octylphenol the preferred hydrophobe for formulating surfactants intended for use in agricultural, environmental, or industrial cleaning applications where lower impact on specific non-target arthropods is a beneficial attribute.

Formulation of Industrial Products with Reduced Endocrine Disruption Liability

Regulatory and market pressure is driving the replacement of potent endocrine-disrupting chemicals. The established structure-activity relationship indicates that the linear, ortho-substituted o-octylphenol possesses significantly lower estrogenic activity than branched para-isomers like 4-tert-octylphenol or nonylphenol [3]. For applications in adhesives, coatings, or plastics where human or environmental exposure is possible, selecting o-octylphenol over more potent alkylphenols represents a proactive risk-mitigation strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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